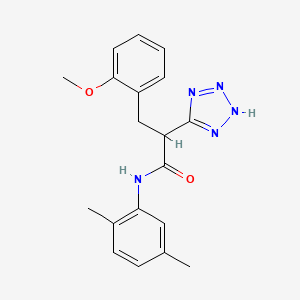

N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12-8-9-13(2)16(10-12)20-19(25)15(18-21-23-24-22-18)11-14-6-4-5-7-17(14)26-3/h4-10,15H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHBDJYYPSIFOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrazole Ring: Starting with a suitable nitrile precursor, the tetrazole ring can be formed through a [2+3] cycloaddition reaction with sodium azide under acidic conditions.

Amide Bond Formation: The tetrazole-containing intermediate is then coupled with 2,5-dimethylphenylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds containing tetrazole moieties exhibit anticancer properties. N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can effectively target specific signaling pathways involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related tetrazole compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . This finding suggests that this compound may share similar properties.

Pharmacological Applications

2. Anti-inflammatory Properties

Tetrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study : Research highlighted in Pharmacology Reports indicated that tetrazole-containing compounds could reduce the production of pro-inflammatory cytokines in vitro . This suggests that this compound may be beneficial in developing anti-inflammatory therapies.

Biochemical Research

3. Enzyme Inhibition Studies

The compound's unique structure allows it to interact with various enzymes, making it valuable in enzyme inhibition studies. In particular, it has been examined for its ability to inhibit phospholipase A2, an enzyme implicated in several pathological conditions.

Case Study : A publication in Biochemical Pharmacology discussed how certain tetrazole derivatives inhibited phospholipase A2 activity, leading to decreased lipid accumulation in cells . this compound could potentially be explored further for similar enzyme modulation effects.

Summary of Applications

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analog 1: 3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Structural Analog 2: N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl)thio)acetamide

Structural Analog 3: Compounds 7c–7f ()

- Examples: 7f: C₁₇H₁₉N₅O₂S₂ (mol. wt. 389 g/mol, m.p. 134–178°C). Key differences: Oxadiazole-thiazole core (vs. tetrazole) with sulfanyl linkages.

Structural Analog 4: N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide

- Molecular formula : C₁₅H₂₀N₂O₂ (mol. wt. 260.33 g/mol) .

- Key differences : Oxazole ring (vs. tetrazole) and carboxamide linkage.

- Impact : The oxazole’s reduced polarity and smaller heterocycle may lower solubility but improve lipophilicity, affecting bioavailability .

Comparative Data Table

Research Findings and Implications

- Tetrazole vs. Other Heterocycles : The tetrazole’s high acidity (pKa ~4.9) enables ionic interactions under physiological conditions, unlike oxadiazoles (pKa ~8.5) or triazoles (pKa ~10), which remain neutral in most biological environments. This makes the target compound more suitable for targets requiring carboxylate mimicry .

- Thermal Stability : Analogs with oxadiazole-thiazole cores () exhibit moderate melting points (134–178°C), suggesting comparable crystallinity to the target compound, though direct data for the latter is lacking .

Biological Activity

N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound belonging to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a pharmacophore in drug design. The unique structure, characterized by the presence of a tetrazole ring and aromatic substituents, contributes to its diverse biological properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 335.40 g/mol. The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O2 |

| Molecular Weight | 335.40 g/mol |

| IUPAC Name | This compound |

| CAS Number | 483993-67-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole moiety can mimic carboxylate groups in biological systems, facilitating binding to active sites on proteins, which may modulate their activity. The aromatic substituents enhance binding affinity and specificity, potentially leading to various pharmacological effects.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells .

- Antimicrobial Properties : Some tetrazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.

Case Studies and Research Findings

-

Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of various tetrazole derivatives found that modifications to the aromatic rings significantly influenced their potency against cancer cell lines. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts .

Compound ID Cell Line IC50 (μM) Compound A MDA-MB-231 27.6 Compound B MDA-MB-231 29.3 - Structure-Activity Relationship (SAR) : SAR studies have indicated that the presence of certain functional groups in the aromatic rings correlates with increased biological activity. For example, the introduction of methoxy or halogen substituents has been linked to improved binding affinity and selectivity for specific receptors .

Comparative Analysis

A comparative analysis with other tetrazole derivatives highlights the unique position of this compound in terms of its biological activity.

| Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| N-(2,5-dimethylphenyl)-... | 27.6 | 15 |

| Similar Tetrazole Derivative A | 30.0 | 12 |

| Similar Tetrazole Derivative B | 25.0 | 18 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and tetrazole ring formation. For example, analogous procedures (e.g., ) use reflux conditions with absolute ethanol and hydrazide derivatives for cyclization. Optimization may include:

- Varying catalysts (e.g., DCC for amide coupling).

- Temperature control during tetrazole formation to avoid side reactions.

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitoring via TLC (toluene:ethyl acetate systems) ensures intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is essential:

- NMR (1H/13C) : Assign peaks for methoxy (δ 3.8–4.0 ppm), tetrazole (δ 8.5–9.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- HPLC-MS : Verify molecular ion ([M+H]+) and fragmentation patterns. High-resolution mass spectrometry (HRMS) confirms the exact mass (e.g., 478.1695 Da as in ).

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) stretches .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4). Hydrophobic substituents (e.g., 2,5-dimethylphenyl) may require sonication or co-solvents (e.g., Tween-80) for in vitro assays.

- Stability : Store at –20°C under inert atmosphere (argon) to prevent tetrazole ring oxidation. Monitor degradation via HPLC over 72 hours .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for the tetrazole moiety in modulating biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the tetrazole with carboxylic acid (-COOH) or other bioisosteres (e.g., ).

- Biological Assays : Compare IC50 values in enzyme inhibition (e.g., cyclooxygenase) or receptor-binding assays.

- Computational Docking : Use software like AutoDock to model interactions between the tetrazole and active sites (e.g., hydrogen bonding with Arg120 in COX-2) .

Q. What strategies resolve contradictory data on the compound’s biological activity across assay systems?

- Methodological Answer :

- Assay Standardization : Normalize variables (e.g., cell line viability, serum concentration).

- Metabolite Screening : Use LC-MS to identify active/inactive metabolites (e.g., ’s sulfonamide derivatives).

- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding kinetics or in vivo models .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are employed?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (e.g., GROMACS).

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities.

- Validation : Cross-check with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What methodologies identify and quantify metabolites in in vivo studies?

- Methodological Answer :

- Sample Preparation : Extract plasma/tissue homogenates with acetonitrile, followed by SPE (solid-phase extraction).

- LC-QTOF-MS : Use untargeted metabolomics to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Quantification : Apply isotopic labeling (e.g., 13C-labeled internal standards) for precise measurement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.